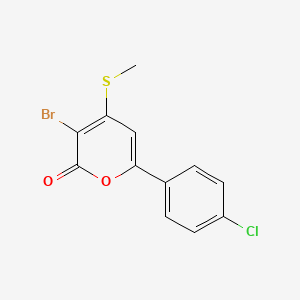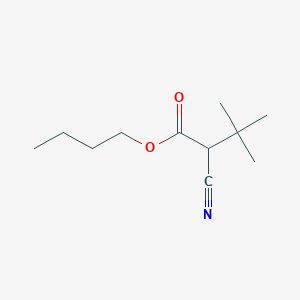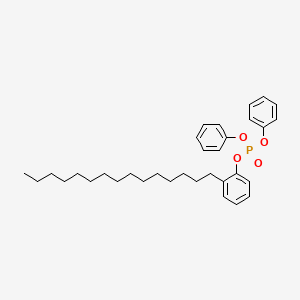
2-Pentadecylphenyl diphenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentadecylphenyl diphenyl phosphate is an organic compound with the molecular formula C33H45O4P It is a phosphoric acid ester, specifically a diphenyl phosphate derivative, where one of the phenyl groups is substituted with a pentadecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-pentadecylphenyl diphenyl phosphate typically involves the esterification of phosphoric acid with 2-pentadecylphenol and diphenyl phosphate. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Pentadecylphenyl diphenyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and phenols.
Reduction: Reduction reactions can lead to the formation of phosphines and alcohols.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed:
Oxidation: Phosphates and phenols.
Reduction: Phosphines and alcohols.
Substitution: Various substituted phenyl phosphates.
Scientific Research Applications
2-Pentadecylphenyl diphenyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of flame retardants, plasticizers, and lubricants due to its thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2-pentadecylphenyl diphenyl phosphate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. It may also participate in signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Triphenyl phosphate: Another diphenyl phosphate derivative with three phenyl groups.
2-Ethylhexyl diphenyl phosphate: A similar compound with an ethylhexyl group instead of a pentadecyl group.
Butylated triphenyl phosphate: Contains butyl groups in addition to phenyl groups.
Uniqueness: 2-Pentadecylphenyl diphenyl phosphate is unique due to the presence of the long pentadecyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and thermal stability. This makes it particularly suitable for applications requiring high-performance materials.
Properties
CAS No. |
182939-61-3 |
|---|---|
Molecular Formula |
C33H45O4P |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
(2-pentadecylphenyl) diphenyl phosphate |
InChI |
InChI=1S/C33H45O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-23-30-24-21-22-29-33(30)37-38(34,35-31-25-17-14-18-26-31)36-32-27-19-15-20-28-32/h14-15,17-22,24-29H,2-13,16,23H2,1H3 |
InChI Key |
VZJBUXKAKAGWTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}phenol](/img/structure/B12569928.png)
![Heptanenitrile, 7-[bis(1-methylethyl)phosphino]-](/img/structure/B12569929.png)
![Propanamide, 3-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12569936.png)

![4-Oxo-4-[(pyridine-4-carbonyl)amino]butanoic acid](/img/structure/B12569969.png)
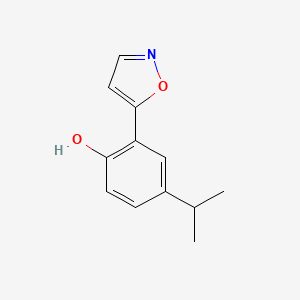

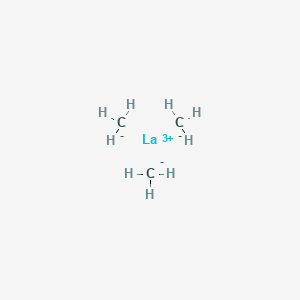
![2-[1-(1,3-Benzodioxol-5-yl)but-3-enylamino]-2-phenylethanol](/img/structure/B12569993.png)
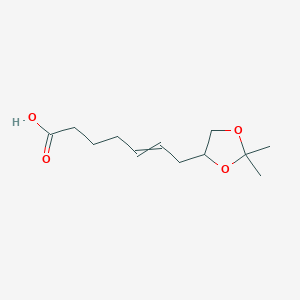
![Naphthalene, 7-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2-dihydro-](/img/structure/B12570000.png)
